molecular formula C39H37N3O3 B611247 TCH-165

TCH-165

Numéro de catalogue: B611247
Poids moléculaire: 595.7 g/mol
Clé InChI: XXDLWRCUPASJGY-AEGYFVCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

TCH-165 enhances the chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L) activities of the 20S proteasome . It increases substrate accessibility to the 20S catalytic chamber through 20S gate opening . This compound has the ability to enhance 20S-mediated degradation of the intrinsically disordered proteins α-synuclein (α-syn) and tau .

Cellular Effects

This compound has been shown to decrease MYC protein levels, in a manner that parallels REGγ protein-mediated MYC degradation . It reduces cancer cell growth in vitro and in vivo models of multiple myeloma by enhancing apoptotic signaling . Furthermore, this compound treatment enhances ornithine decarboxylase (ODC) degradation .

Molecular Mechanism

This compound regulates the dynamic equilibrium between the 20S and 26S proteasome complexes . It enhances the proteolytic activity of the 20S proteasome by increasing substrate accessibility to the 20S catalytic chamber through 20S gate opening . This compound enhances MYC degradation by the 20S proteasome, which reduces c-MYC levels in vivo .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular processes such as proteasome activity and protein degradation have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor volume when administered at a dose of 100 mg/kg

Metabolic Pathways

This compound is involved in the proteasome pathway, interacting with enzymes of the 20S proteasome

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du TCH-165 implique plusieurs étapes, commençant par la préparation de la structure imidazole de base. Les étapes clés comprennent :

    Formation du cycle imidazole : Le cycle imidazole est synthétisé par un processus en plusieurs étapes impliquant la condensation d'aldéhydes et d'amines appropriés.

    Réactions de substitution : Le cycle imidazole est ensuite soumis à des réactions de substitution pour introduire les groupes benzyle, benzylamino, méthoxyphényle et phényle à des positions spécifiques.

    Estérification : La dernière étape implique l'estérification du dérivé imidazole pour former l'ester éthylique.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

Le TCH-165 subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Le composé peut également être réduit pour former des dérivés réduits.

    Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des groupes benzyle et benzylamino.

Réactifs et conditions courants

    Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

    Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

    Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols dans des conditions basiques.

Principaux produits

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en améliorant l'assemblage du protéasome 20S et en favorisant la dégradation des protéines médiée par le 20S . Le composé augmente l'accessibilité du substrat à la chambre catalytique du 20S en induisant la conformation de la porte ouverte de la particule centrale du 20S . Cela conduit à la dégradation des protéines intrinsèquement désordonnées telles que l'α-synucléine et la tau, tout en épargnant les protéines structurées comme la glycéraldéhyde 3-phosphate déshydrogénase . Le this compound régule également à la baisse les gènes cibles du c-MYC, inhibant la prolifération des cellules cancéreuses et la croissance tumorale .

Applications De Recherche Scientifique

Key Findings on Mechanism

  • Enhancement of Proteolytic Activity : TCH-165 significantly enhances the hydrolysis of canonical proteasome peptide substrates, with effective concentrations (EC) measured at 1.5 μM for CT-L substrates and varying values for Tryp-L and Casp-L sites .
  • Regulation of MYC Degradation : The compound promotes the degradation of MYC protein, which is often overexpressed in various cancers. In vitro studies have shown that this compound reduces MYC levels and inhibits MYC-mediated transcriptional activity .

Cancer Treatment

This compound has shown promising results in preclinical models for treating multiple myeloma and other malignancies.

  • In Vivo Efficacy : In xenograft models using RPMI-8226 cells, this compound demonstrated a significant reduction in tumor volume (approximately 76%) compared to control groups, indicating its potential as an effective anti-cancer agent .
TreatmentTumor Volume (mm³)Reduction (%)
Control1253.4 ± 371.86-
Bortezomib771.41 ± 129.3538.3
This compound304.43 ± 49.5075.7

Neurodegenerative Diseases

The ability of this compound to enhance proteasomal degradation suggests potential applications in treating neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease.

  • IDP Clearance : Studies indicate that this compound effectively facilitates the degradation of IDPs like α-synuclein and tau, which are implicated in neurodegenerative processes .

Case Studies

  • Multiple Myeloma Patients : In clinical studies involving patient-derived primary cells from multiple myeloma patients, this compound exhibited single-digit micromolar potency against refractory cells, demonstrating its effectiveness even when conventional therapies fail .
  • Neurodegeneration Models : Experimental models using U-87MG cells treated with this compound showed significant degradation of c-Fos, an IDP associated with oncogenic signaling pathways, highlighting its dual role in both cancer and neurodegenerative contexts .

Pharmacokinetics and Safety

Pharmacokinetic studies have indicated that this compound is well-tolerated at doses that effectively inhibit tumor growth without significant toxicity. In animal models, a dose of 100 mg/kg resulted in minimal body weight loss (<10%), suggesting a favorable safety profile for further clinical exploration .

Comparaison Avec Des Composés Similaires

Le TCH-165 est unique en son genre en raison de sa capacité à améliorer sélectivement l'activité du protéasome 20S sans affecter le complexe protéasomique 26S . Des composés similaires incluent :

    Bortézomib : Un inhibiteur du protéasome utilisé en chimiothérapie. Contrairement au this compound, le bortézomib inhibe à la fois les activités du protéasome 20S et 26S.

    Carfilzomib : Un autre inhibiteur du protéasome avec un mécanisme similaire à celui du bortézomib, mais avec une plus grande spécificité pour le protéasome 20S.

    MG132 : Un inhibiteur réversible du protéasome qui cible à la fois les protéasomes 20S et 26S.

Le this compound se distingue par son amélioration sélective de l'activité du protéasome 20S, ce qui en fait un outil précieux pour étudier les voies de dégradation des protéines et développer des thérapies ciblées pour les maladies impliquant l'agrégation de protéines .

Activité Biologique

TCH-165 is a small molecule that functions as a 20S proteasome enhancer, demonstrating significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

This compound enhances the assembly and activity of the 20S proteasome, which is crucial for the degradation of proteins, particularly those that are intrinsically disordered. The compound increases the accessibility of substrates to the catalytic chamber of the 20S proteasome by promoting gate opening, thereby enhancing proteolytic activity significantly. Notably, this compound has shown to:

  • Enhance c-MYC degradation : This is pivotal since c-MYC is a transcription factor often overexpressed in various cancers. This compound treatment leads to reduced c-MYC levels both in vitro and in vivo, effectively down-regulating its target genes and inhibiting cancer cell proliferation .
  • Increase degradation of intrinsically disordered proteins (IDPs) : Studies indicate that this compound enhances the degradation of proteins such as α-synuclein and tau, while not affecting structured proteins like GAPDH .

In Vitro Findings

In vitro experiments have demonstrated that this compound effectively reduces c-MYC levels in various hematological cancer cell lines. For example:

  • Cell Lines Tested : CCRF-CEM (acute lymphoblastic leukemia), RPMI-8226 (multiple myeloma), and THP-1 (acute monocytic leukemia).
  • Concentration-Dependent Effects : this compound exhibited cytotoxic effects with a 50% cytotoxic concentration (CC₅₀) in the low micromolar range. Specifically, it showed significant reductions in c-MYC levels at concentrations around 1 μM .

In Vivo Efficacy

Research involving animal models has further elucidated the effects of this compound:

  • Xenograft Models : In a study using RPMI-8226 xenografts in mice, this compound treatment resulted in a tumor volume reduction of approximately 76% compared to control groups, with minimal weight loss observed (<10%), indicating good tolerance .
Treatment GroupAverage Tumor Volume (mm³)Percentage Reduction
Control1253.4 ± 371.86-
Bortezomib771.41 ± 129.3538%
This compound304.43 ± 49.5076%

Case Studies

Case studies have demonstrated the clinical relevance of this compound in treating MYC-driven cancers:

  • Study on Beagles : Adult male beagles treated with this compound exhibited enhanced proteasome activity, confirming its efficacy in a mammalian model. The study highlighted significant reductions in c-MYC protein levels post-treatment .
  • Human Cancer Cell Lines : Analysis of patient-derived primary cells from refractory multiple myeloma cases indicated that these cells were susceptible to this compound treatment, reinforcing its potential as a therapeutic agent against resistant cancer types .

Gene Expression Analysis

Gene expression profiling following this compound treatment revealed limited changes overall; however, significant down-regulation of MYC-mediated transcription was noted. The effective concentrations for inhibiting MYC-mediated luciferase transcription correlated well with those needed to reduce MYC protein levels, further supporting the mechanism by which this compound operates .

Propriétés

IUPAC Name

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDLWRCUPASJGY-AEGYFVCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TCH-165
Reactant of Route 2
Reactant of Route 2
TCH-165
Reactant of Route 3
Reactant of Route 3
TCH-165
Reactant of Route 4
Reactant of Route 4
TCH-165
Reactant of Route 5
Reactant of Route 5
TCH-165
Reactant of Route 6
Reactant of Route 6
TCH-165
Customer
Q & A

Q1: What is the mechanism of action of TCH-165 and what are its downstream effects?

A1: this compound acts as a small molecule modulator of the 20S proteasome. [] Instead of the typical ubiquitin-dependent degradation pathway associated with the 26S proteasome, this compound promotes the degradation of proteins through the 20S proteasome. [, ] This process leads to enhanced degradation of intrinsically disordered proteins (IDPs) like α-synuclein, tau, ornithine decarboxylase, and c-Fos, including the oncogenic transcription factor MYC. [, ] Notably, this compound does not significantly affect the degradation of structured proteins. [] This targeted degradation of specific proteins, particularly MYC, results in antitumor activity in various cancers, including multiple myeloma and osteosarcoma. [, ]

Q2: What is known about the efficacy of this compound in in vitro and in vivo models?

A2: this compound exhibits promising antitumor activity in both in vitro and in vivo models. In vitro studies using canine and human osteosarcoma cell lines showed that this compound effectively decreased c-MYC protein expression in a dose-dependent manner, leading to cell cycle arrest at the G1 phase. [] Similarly, in multiple myeloma models, this compound demonstrated reduced cancer cell growth by enhancing apoptotic signaling. [] Notably, in vivo studies further confirmed these findings, showing that this compound could effectively reduce tumor growth and was well-tolerated in mice and dogs. [] In models of neurodegenerative disease, this compound was shown to protect rodent motor neurons from the toxic effects of dipeptide repeat proteins associated with C9ORF72 mutations, potentially by restoring proteostasis. []

Q3: What are the potential applications of this compound in different disease areas?

A3: Based on the current research, this compound holds promise for therapeutic applications in various disease areas:

  • Oncology: Its ability to induce MYC degradation makes it a potential therapeutic agent for cancers like multiple myeloma and osteosarcoma, where MYC overexpression plays a critical role. [, ]
  • Neurodegenerative Diseases: this compound's capacity to enhance the clearance of toxic protein aggregates, as observed with DPR proteins in C9ORF72-related ALS/FTD, suggests its potential in treating neurodegenerative diseases characterized by proteostasis defects. []
  • Cardiac Ischemia/Reperfusion Injury: Research suggests that this compound may offer benefits in mitigating cardiac damage following ischemia/reperfusion injury by influencing mitochondrial dynamics through increased proteasome activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.